6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole
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Overview
Description
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the metabolic stability and bioavailability of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The azetidine ring can be introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the benzothiazole core. The trifluoromethylpyridine moiety is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole core can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce amines.
Scientific Research Applications
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the benzothiazole core can interact with various biological pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Shares the trifluoromethylpyridine moiety but lacks the benzothiazole core.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: Contains a similar pyridine moiety but with a different core structure.
Uniqueness
6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a trifluoromethylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)15-6-11(3-4-21-15)25-12-7-23(8-12)16(24)10-1-2-13-14(5-10)26-9-22-13/h1-6,9,12H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBKBQFXLLCICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)OC4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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